2-(4-Methoxybenzyloxycarbonyloxyimino)-2-phenylacetonitrile
Overview
Description
2-(4-Methoxybenzyloxycarbonyloxyimino)-2-phenylacetonitrile is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(4-Methoxybenzyloxycarbonyloxyimino)-2-phenylacetonitrile, commonly referred to as Moz-ON, is a compound with significant potential in biological applications. Its molecular formula is C16H17N2O4, and it has a molecular weight of 310.30 g/mol. This compound is notable for its unique functional groups that contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of 2-phenylacetophenone have shown activity against Gram-positive bacteria, suggesting a potential for similar activities in related compounds. Specifically, some derivatives demonstrated significant inhibition against strains such as Bacillus subtilis and Staphylococcus aureus . The exact mechanism by which Moz-ON exerts its antibacterial effects remains to be fully elucidated, but it is hypothesized that the presence of the methoxy and carbamate functionalities may enhance its interaction with bacterial cell walls or enzymes.
Cytotoxicity and Anticancer Activity
There is emerging evidence that compounds with structural similarities to Moz-ON may possess anticancer properties. A study on related nitriles revealed that certain derivatives exhibited cytotoxicity against various cancer cell lines, indicating a possible role for Moz-ON in cancer therapeutics . The specific pathways through which these effects are mediated are under investigation, but they may involve the induction of apoptosis or cell cycle arrest in neoplastic cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes critical for bacterial survival and proliferation . This characteristic is particularly valuable in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Case Studies
- Antibacterial Activity : A comparative study involving various phenylacetonitrile derivatives found that modifications on the phenyl ring significantly influenced antibacterial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of Moz-ON on human cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
- Mechanistic Studies : Further research into the mechanisms of action revealed that Moz-ON might interfere with critical cellular processes in bacteria and cancer cells, such as DNA replication or protein synthesis .
Data Table of Biological Activities
Properties
CAS No. |
59577-32-1 |
---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
[(Z)-[cyano(phenyl)methylidene]amino] (4-methoxyphenyl)methyl carbonate |
InChI |
InChI=1S/C17H14N2O4/c1-21-15-9-7-13(8-10-15)12-22-17(20)23-19-16(11-18)14-5-3-2-4-6-14/h2-10H,12H2,1H3/b19-16+ |
InChI Key |
IPRBOQUKBZNCAG-KNTRCKAVSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)ON=C(C#N)C2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)O/N=C(\C#N)/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)ON=C(C#N)C2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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